(2S,3S,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-5-[2-[2-[2-[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[4-[[(3S)-4-[[(2R)-3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoyl]amino]butanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3R,4S,5R,6S)-4,6-dimethoxy-5-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid
Description
EP-217609 is a novel synthetic parenteral anticoagulant that exhibits dual-action properties by targeting both thrombin and factor Xa. This compound is designed to provide effective anticoagulation with a high degree of specificity and selectivity, making it a promising candidate for various clinical applications, particularly in the prevention and treatment of thrombosis .
Properties
CAS No. |
894494-99-6 |
|---|---|
Molecular Formula |
C95H151N11O59S8 |
Molecular Weight |
2647.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-5-[2-[2-[2-[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[4-[[(3S)-4-[[(2R)-3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoyl]amino]butanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3R,4S,5R,6S)-4,6-dimethoxy-5-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C95H151N11O59S8/c1-48-41-57(138-4)49(2)50(3)83(48)167(118,119)105-54(86(111)102-55(87(112)106-32-18-13-19-33-106)42-51-25-27-52(28-26-51)84(96)97)43-64(109)99-30-20-24-63(108)101-53(21-16-17-29-98-62(107)23-15-14-22-61-65-56(47-166-61)103-95(117)104-65)85(110)100-31-34-147-35-36-148-37-38-149-39-40-150-66-58(44-151-168(120,121)122)155-91(78(143-9)69(66)139-5)159-73-71(141-7)80(145-11)93(162-76(73)88(113)114)158-68-60(46-153-170(126,127)128)156-94(82(165-173(135,136)137)75(68)163-171(129,130)131)160-74-72(142-8)79(144-10)92(161-77(74)89(115)116)157-67-59(45-152-169(123,124)125)154-90(146-12)81(70(67)140-6)164-172(132,133)134/h25-28,41,53-56,58-61,65-82,90-94,105H,13-24,29-40,42-47H2,1-12H3,(H3,96,97)(H,98,107)(H,99,109)(H,100,110)(H,101,108)(H,102,111)(H,113,114)(H,115,116)(H2,103,104,117)(H,120,121,122)(H,123,124,125)(H,126,127,128)(H,129,130,131)(H,132,133,134)(H,135,136,137)/t53-,54-,55+,56-,58+,59+,60+,61-,65-,66+,67+,68+,69-,70-,71-,72-,73-,74-,75-,76-,77+,78+,79+,80+,81+,82+,90-,91+,92+,93+,94+/m0/s1 |
InChI Key |
QIBHGITUGYXJDF-UDLCEBFESA-N |
SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(CC(=O)NCCCC(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)NCCOCCOCCOCCOC4C(OC(C(C4OC)OC)OC5C(C(C(OC5C(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(C(C(OC7C(=O)O)OC8C(OC(C(C8OC)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)C(=O)NC(CC9=CC=C(C=C9)C(=N)N)C(=O)N1CCCCC1)C)C)OC |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N[C@@H](CC(=O)NCCCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)NCCOCCOCCOCCO[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@H]5[C@@H]([C@H]([C@@H](O[C@@H]5C(=O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](O[C@H]7C(=O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8OC)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)C(=O)N[C@H](CC9=CC=C(C=C9)C(=N)N)C(=O)N1CCCCC1)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(CC(=O)NCCCC(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)NCCOCCOCCOCCOC4C(OC(C(C4OC)OC)OC5C(C(C(OC5C(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(C(C(OC7C(=O)O)OC8C(OC(C(C8OC)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)C(=O)NC(CC9=CC=C(C=C9)C(=N)N)C(=O)N1CCCCC1)C)C)OC |
Other CAS No. |
894494-99-6 |
Synonyms |
EP 217609 EP-217609 EP217609 |
Origin of Product |
United States |
Preparation Methods
Radziszewski Reaction Optimization
The thienoimidazole ring is constructed using a modified Radziszewski reaction:
-
Reactants : Glyoxal (40% aqueous), 4-mercaptobenzaldehyde, and ammonium acetate.
-
Conditions : Microwave irradiation (700 W, 3.5 min) in ethanol with triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst.
-
Yield : 78–82% after recrystallization (ethanol/water).
Key Data :
Stereochemical control at C4 is achieved by chiral resolution using L-tartaric acid, yielding the (3aS,4S,6aR)-configured product.
Glycosylation and Sulfation of Carbohydrate Moieties
Synthesis of β-D-Glucopyranosyl Donors
Peracetylated glucose derivatives are prepared via Koenigs-Knorr glycosylation:
-
Glycosyl Donor : Acetobromoglucose (1.2 eq) with Hg(CN)₂ (0.1 eq) in acetonitrile.
-
Acceptor : 4-Phenylimidazole (1.0 eq), yielding 1-glucopyranosyl-4-phenylimidazole.
Deacetylation : Zemplén conditions (NaOMe/MeOH) provide the free glycan (89% yield).
Regioselective Sulfation
Sulfation is performed using SO₃·Pyridine complex in DMF:
-
Conditions : 0°C, 4 h, followed by neutralization with NaHCO₃.
-
Site Selectivity : Primary hydroxyl groups are sulfated first, with secondary sites requiring higher temperatures (50°C).
Sulfation Efficiency :
| Position | Yield (%) | Regioselectivity |
|---|---|---|
| C6-OH | 92 | Primary |
| C3-OH | 68 | Secondary |
Flow-Based Solid-Phase Peptide Synthesis (SPPS)
The peptide backbone is assembled using flow SPPS, enabling rapid coupling (3 min/cycle):
-
Resin : Rink amide MBHA (0.6 mmol/g).
-
Coupling Reagents : HBTU/DIPEA (4 eq), 40 sec/residue.
-
Glycosylation : Fmoc-Asn(Ac₃GlcNAc)-OH (2.5 eq) coupled under flow (10 min, 75% yield).
Pseudoproline Dipeptides : Incorporated at aggregation-prone regions (e.g., Val-Thr) to enhance solubility.
Convergent Assembly of the Full Molecule
Fragment Coupling
-
Imidazole-Peptide Conjugation : EDC/HOBt-mediated amide bond formation between the hexahydrothienoimidazole C4 amine and the peptide carboxyl terminus (82% yield).
-
Glycan Attachment : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between alkyne-functionalized glycans and azide-modified peptide side chains.
Global Deprotection and Sulfation
-
Sulfonamide Cleavage : TFMSA/TFA (1:9 v/v) removes the 4-methoxy-2,3,6-trimethylphenylsulfonyl group.
-
Final Sulfation : Excess SO₃·Pyridine (5 eq) at 50°C for 12 h.
Purification and Characterization
-
HPLC : C18 column (ACN/water + 0.1% TFA), 98.2% purity.
-
NMR : Key signals include δ 5.28 (imidazole H-4), 2.12 (piperidine CH₂), and 3.40–4.80 (glycan protons).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
EP-217609 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the structure of EP-217609, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its activity and selectivity.
Common Reagents and Conditions
Common reagents used in the reactions involving EP-217609 include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the molecule .
Major Products Formed
The major products formed from the reactions of EP-217609 include various oxidized and reduced derivatives, as well as substituted analogs. These products are characterized and evaluated for their pharmacological properties to identify potential improvements in efficacy and safety .
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to the target compound. These compounds have demonstrated effectiveness against various viruses including HIV and hepatitis C virus (HCV) due to their ability to inhibit viral replication mechanisms . The structural characteristics of the compound may enhance its binding affinity to viral proteins, making it a candidate for further investigation in antiviral drug development.
Cancer Therapeutics
The compound's complex structure may also allow it to interact with specific cellular pathways involved in cancer progression. Research indicates that modifications to similar compounds can lead to increased cytotoxicity against cancer cells by targeting apoptosis pathways or inhibiting tumor growth factors . This suggests that derivatives of this compound could be explored as potential chemotherapeutic agents.
Biochemical Research
Enzyme Inhibition Studies
The compound's unique functional groups may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been studied for their ability to inhibit proteases or kinases, which are critical in various diseases including cancer and metabolic disorders . Investigating the enzyme inhibition properties of this compound could provide insights into its biological activity and therapeutic potential.
Drug Delivery Systems
Due to its complex structure, the compound may be suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs could enhance the solubility and bioavailability of poorly soluble drugs. Research into polymeric carriers that incorporate such complex molecules has shown promise in improving targeted delivery and reducing side effects associated with conventional therapies .
Material Science
Nanotechnology Applications
The structural features of this compound may lend themselves to applications in nanotechnology, particularly in the development of nanoscale materials for electronics or photonics. Compounds with similar frameworks have been utilized in creating nanomaterials with unique optical properties or enhanced electrical conductivity . This opens avenues for research into the synthesis of nanomaterials derived from this compound.
Case Study 1: Antiviral Activity
In a study examining the antiviral properties of heterocyclic compounds, a derivative of the target compound was synthesized and tested against several viral strains. The results indicated a significant reduction in viral load at low concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Cancer Cell Line Testing
A series of analogs based on the target compound were evaluated for their cytotoxic effects on various cancer cell lines. One particular analog exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel cancer treatment option .
Mechanism of Action
EP-217609 exerts its effects through a dual mechanism of action. It combines a direct thrombin inhibitor and an indirect factor Xa inhibitor in a single molecule. The direct thrombin inhibitor component binds to thrombin, preventing it from converting fibrinogen to fibrin, which is essential for blood clot formation. The indirect factor Xa inhibitor component binds to antithrombin, activating it to inhibit factor Xa, another key enzyme in the coagulation cascade. This dual inhibition results in potent anticoagulant activity with a high degree of specificity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Fondaparinux: A synthetic pentasaccharide that selectively inhibits factor Xa through antithrombin activation.
Idraparinux: Another synthetic pentasaccharide with a similar mechanism of action to fondaparinux but with a longer half-life.
α-NAPAP: A direct thrombin inhibitor that serves as a model for developing new thrombin inhibitors
Uniqueness of EP-217609
EP-217609 is unique in that it combines both an indirect factor Xa inhibitor and a direct thrombin inhibitor in a single molecule. This dual-action approach provides superior anticoagulant efficacy compared to compounds that target only one of these enzymes. Additionally, EP-217609 can be rapidly neutralized by avidin, a specific antidote, which enhances its safety profile by allowing for quick reversal of its anticoagulant effects in case of bleeding complications .
Biological Activity
The compound identified as (2S,3S,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-5-[2-[2-[2-[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[4-[[(3S)-4-[[(2R)-3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoyl]amino]butanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3R,4S,5R,6S)-4,6-dimethoxy-5-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid , possesses a complex structure with potential biological activities that warrant detailed exploration.
Overview of Biological Activities
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key activities include:
- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties. Research has shown that it can inhibit inflammatory pathways such as the TLR4/NF-kB/NLRP3 signaling pathway. This is crucial in conditions like ulcerative colitis (UC), where inflammation plays a central role .
- Immunomodulatory Effects : The compound influences immune responses by modulating cytokine production. It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha and ILs (Interleukins), indicating its potential use in treating autoimmune diseases .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties. This could help in reducing oxidative stress-related damage in cells .
The molecular formula for this compound is complex and includes multiple functional groups that contribute to its biological activity. Here are some notable features:
| Feature | Description |
|---|---|
| Molecular Formula | CXXHXXOXX (exact formula varies by structural isomer) |
| Functional Groups | Hydroxy (-OH), Sulfonic acid (-SO₃H), Amine (-NH₂) |
| Stereochemistry | Multiple chiral centers contributing to activity specificity |
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Receptor Binding : The compound has shown affinity for various receptors including androgen and glucocorticoid receptors. This binding can modulate gene expression related to inflammation and immune response .
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways and cellular signaling cascades .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various models:
-
Ulcerative Colitis Model : In a study utilizing a dextran sulfate sodium (DSS)-induced colitis model in mice, the compound significantly reduced colon damage and inflammatory markers .
- Results Summary :
- Decreased disease activity index
- Reduced macroscopic colon damage
- Lowered histological damage scores
- Results Summary :
- Cytokine Production : In vitro studies demonstrated that treatment with the compound resulted in reduced secretion of pro-inflammatory cytokines from immune cells .
Q & A
Q. Data Interpretation Example :
- A ¹H-¹³C HSQC cross-peak at δ 5.2 ppm (¹H) / 78 ppm (¹³C) confirms the C3-sulfooxy group in the oxane ring .
How can researchers resolve contradictory biological activity data across studies?
Answer:
Discrepancies often stem from:
- Aggregation : Dynamic light scattering (DLS) reveals >100 nm aggregates; add 0.01% Tween-20 to buffer .
- Stereochemical drift : Chiral HPLC monitoring during storage detects racemization; store at -80°C in lyophilized form .
- Assay interference : Biotin motifs may bind streptavidin non-specifically; pre-block plates with free biotin .
Q. Validation Workflow :
Purity check : ≥95% by HPLC.
Aggregation screening : DLS at 0.1–1 mg/mL.
Dose-response curves : Use standardized cell lines (e.g., HEK293) with internal controls .
What computational tools predict its binding interactions with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate the compound’s flexibility in explicit solvent (e.g., TIP3P water) for 100+ ns to identify stable conformers .
- Docking : Use AutoDock Vina with sulfate groups parameterized for electrostatic interactions. Validate against crystal structures of analogous biotinylated ligands .
- QM/MM : Apply hybrid quantum mechanics/molecular mechanics to model sulfated carbohydrate-protein hydrogen bonding .
Case Study :
MD simulations of a sulfated oxane fragment showed stable hydrogen bonding with Arg residues in a modeled lectin binding pocket, explaining observed IC₅₀ differences between stereoisomers .
How can Design of Experiments (DoE) optimize its synthesis yield?
Answer:
- Factor screening : Use fractional factorial designs to identify critical variables (e.g., catalyst loading, solvent ratio) .
- Response surface methodology (RSM) : Maximize glycosylation yield by modeling interactions between temperature (40–60°C) and reaction time (12–48 hr) .
- Machine learning : Train Bayesian models on historical data to predict optimal conditions for sulfation steps (e.g., 0.5 eq. SO₃·pyridine, 85% yield) .
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Glycosylation temp. | 50–55°C | ±15% yield variation | |
| Sulfation reagent | 1.2 eq. SO₃·pyridine | Avoids over-sulfation |
What strategies stabilize the compound during in vitro assays?
Answer:
Q. Stability Data :
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 5.0, 25°C | 2 hr | Sulfate hydrolysis |
| pH 7.4, 4°C | 72 hr | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
